molecular formula C15H9N B073761 9-Anthracenecarbonitrile CAS No. 1210-12-4

9-Anthracenecarbonitrile

Cat. No.: B073761
CAS No.: 1210-12-4
M. Wt: 203.24 g/mol
InChI Key: KEQZHLAEKAVZLY-UHFFFAOYSA-N
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Description

The fluorescence excitation spectra of 9-anthracenecarbonitrile has been studied.

Scientific Research Applications

  • Photochemical Reactions

    9-Anthracenecarbonitrile undergoes photochemical reactions under specific conditions. For instance, irradiation of 9,10-anthracenedicarbonitrile in acetonitrile with bases leads to various products like 9-methylimino-10-anthracenecarbonitrile, polycyanated amines, and 9-hydroxy-10-anthracenecarbonitrile (Freccero, Mella, & Albini, 1994).

  • Benzoin Condensation

    9-Anthraldehyde, under benzoin condensation conditions, yields this compound. 9-Cyano-10-anthraldehyde has been shown as a likely intermediate in this reaction (Gore, Gupta, & Obaji, 1984).

  • Photocycloadditions

    The compound participates in photocycloadditions with high orientational selectivity. This includes reactions with α-Terpinene and 1-Methoxy-1,3-cyclohexadiene, leading to various products, established primarily through high field 1H-NMR spectroscopy (Kaupp & Schmitt, 1981).

  • Triosmium Carbonyl Cluster Synthesis

    this compound is used in synthesizing triosmium carbonyl clusters. For example, [Os3(CO)11(MeCN)] reacts with 1 equivalent of 9-anthraldehyde oxime, leading to a new triosmium cluster (Wong, Lin, & Wong, 2003).

  • Electrochemical Studies

    The electro-oxidation of polycyclic aromatic hydrocarbons like 9,10-diphenylanthracene, involving this compound, has been studied using cyclic voltammetry (Peover & White, 1967).

  • Cycloaddition Reactions

    Microwave-assisted regioselective cycloaddition reactions between 9-substituted anthracenes and levoglucosenone have been investigated, with microwave technology proving effective in these transformations (Sarotti, Joullié, Spanevello, & Suarez, 2006).

  • High-Performance Liquid Chromatography (HPLC)

    Anthracene-9-carbonyl chloride, derived from this compound, has been used as a derivatising reagent for the detection of hydroxy compounds in HPLC analysis (Bayliss, Homer, & Shepherd, 1988).

  • Surface Photochemistry

    this compound's derivatives have been studied for surface photochemistry, such as the association of 9-anthracenecarboxylic acid with colloidal TiO2 (Kamat & Ford, 1987).

Safety and Hazards

9-Anthracenecarbonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . This indicates that it can be harmful if swallowed, inhaled, or comes into contact with skin.

Properties

IUPAC Name

anthracene-9-carbonitrile
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InChI

InChI=1S/C15H9N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H
Source PubChem
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InChI Key

KEQZHLAEKAVZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#N
Source PubChem
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Molecular Formula

C15H9N
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DSSTOX Substance ID

DTXSID3049209
Record name 9-Cyanoanthracene
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Molecular Weight

203.24 g/mol
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Physical Description

Powder; [MSDSonline]
Record name 9-Anthracenecarbonitrile
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Vapor Pressure

0.00000326 [mmHg]
Record name 9-Anthracenecarbonitrile
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CAS No.

1210-12-4
Record name 9-Cyanoanthracene
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Record name 9-Anthroylnitrile
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Record name 9-Cyanoanthracene
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Record name Anthracene-9-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 9-cyanoanthracene photochemically active?

A1: 9-cyanoanthracene exhibits strong absorption in the UV-Vis region and readily undergoes photodimerization upon UV irradiation. This process involves the formation of a cyclobutane ring between the central rings of two 9-cyanoanthracene molecules. [, , , , , ]

Q2: How does the photodimerization of 9-cyanoanthracene differ from the predictions of the topochemical preformation theory?

A2: The photodimerization of 9-cyanoanthracene yields the trans dimer, a result contradicting the topochemical preformation theory, which predicts the formation of the cis dimer based on the crystal packing of the monomer. This discrepancy highlights the role of structural imperfections, specifically stacking faults bounded by partial dislocations, in facilitating the trans dimer formation. []

Q3: What is the role of defects in the photodimerization of 9-cyanoanthracene?

A3: Defects, particularly stacking faults, play a crucial role in the photodimerization of 9-cyanoanthracene. These imperfections create regions where monomer molecules are arranged in a trans registry, acting as traps for excitation energy and facilitating the formation of the trans dimer. []

Q4: How does the fluorescence of 9-cyanoanthracene change upon UV irradiation?

A4: UV irradiation of 9-cyanoanthracene crystals leads to a significant increase in fluorescence intensity, up to 20 times, without affecting the fluorescence lifetime or the emission maximum. This enhancement is attributed to the photoreaction of trans-9-cyanoanthracene pairs present at defects, resulting in the creation of cis-type traps adjacent to the newly formed photodimer. []

Q5: What unusual behavior does 9-cyanoanthracene exhibit in its fluorescence lifetime in supercritical ethane?

A5: The fluorescence lifetimes of 9-cyanoanthracene in supercritical ethane deviate significantly from the predicted values based on the relationship between the radiative rate constant and the square of the solvent refractive index, particularly at low and near-critical densities. This discrepancy suggests a complex interplay of solute-solvent interactions in the supercritical fluid environment. []

Q6: How does the local density augmentation around 9-cyanoanthracene affect its fluorescence quenching by oxygen in supercritical carbon dioxide?

A6: Local density augmentation around 9-cyanoanthracene in supercritical carbon dioxide, observed at pressures below 10 MPa, significantly influences its fluorescence quenching by oxygen. This local composition enhancement contributes to the complex pressure dependence of the quenching rate constant, deviating from the behavior observed in liquid carbon dioxide and n-hexane. []

Q7: What is the nature of the excimer emission observed in 9-cyanoanthracene crystals?

A7: 9-Cyanoanthracene crystals exhibit excimeric emission, originating from the interaction of an excited-state molecule with a ground-state molecule. The excimer emission in 9-cyanoanthracene crystals has been attributed to a centrosymmetric excimeric species, confirmed through studies of photolytic and thermal cleavage of the photodimer. [, ]

Q8: How does the presence of perylene affect the luminescence of 9-cyanoanthracene crystals?

A8: Perylene-doped 9-cyanoanthracene crystals exhibit an exciplex emission at 520 nm, attributed to the interaction between excited-state 9-cyanoanthracene and ground-state perylene. This exciplex emission is observed alongside the intrinsic excimer emission of 9-cyanoanthracene, indicating efficient energy transfer between these excited states. []

Q9: How does 9-cyanoanthracene act as a photosensitizer in electron transfer reactions?

A9: 9-Cyanoanthracene acts as an electron acceptor in photoinduced electron transfer reactions. Upon excitation, it can accept an electron from electron-rich donor molecules, such as amines and trivalent phosphorus compounds. The efficiency of this process depends on factors like the redox potentials of the donor and acceptor, solvent polarity, and the presence of mediators. [, , , ]

Q10: How does the presence of mediators affect photoinduced electron transfer reactions involving 9-cyanoanthracene?

A10: Aromatic hydrocarbons like phenanthrene and other cyanoanthracenes can act as mediators in photoinduced electron transfer reactions involving 9-cyanoanthracene. These mediators facilitate electron transfer by forming intermediate radical ions, enhancing the overall reaction efficiency. []

Q11: How do the kinetics and energetics of electron transfer from trivalent phosphorus compounds to the excited state of 9-cyanoanthracene differ from theoretical predictions?

A11: Experimental rate constants for electron transfer from trivalent phosphorus compounds to the excited state of 9-cyanoanthracene deviate from the predictions of the Rehm-Weller theory, particularly in the endothermic region. This deviation suggests additional factors influencing the electron transfer process, such as specific solute-solvent interactions or non-equilibrium effects. []

Q12: How does the fluorescence quenching of 9-cyanoanthracene by oxygen provide insights into diffusion-controlled reactions in supercritical fluids?

A12: The pressure dependence of the fluorescence quenching of 9-cyanoanthracene by oxygen in supercritical fluids, particularly carbon dioxide, provides valuable information about diffusion-controlled reactions in these media. The observed behavior deviates from that in liquid solutions, highlighting the unique role of density fluctuations and local composition enhancement in supercritical fluid environments. []

Q13: What are the key spectroscopic features of 9-cyanoanthracene?

A13: 9-Cyanoanthracene exhibits characteristic absorption bands in the UV-Vis region, allowing for the identification and quantification of the molecule in various environments. Additionally, its vibrational frequencies, determined through infrared spectroscopy and DFT calculations, provide insights into its molecular structure and bonding characteristics. []

Q14: How is rotational coherence spectroscopy employed to study the structure of 9-cyanoanthracene and its van der Waals complexes?

A14: Rotational coherence spectroscopy, combined with time-resolved fluorescence depletion, provides detailed information about the rotational constants and structures of 9-cyanoanthracene and its van der Waals complexes with various ligands, including argon and aprotic solvents. This technique helps determine the preferred binding sites and geometries of these weakly bound complexes. [, ]

Q15: How do computational chemistry methods contribute to understanding the photophysical and photochemical properties of 9-cyanoanthracene?

A15: Computational chemistry techniques, particularly density functional theory (DFT) calculations, play a crucial role in predicting and interpreting the electronic structure, spectroscopic properties, and reactivity of 9-cyanoanthracene. These methods aid in understanding the nature of excited states, the energetics of electron transfer processes, and the influence of substituents on the molecule's behavior. [, , , ]

Q16: How do Langmuir-Blodgett films influence the photophysical behavior of 9-cyanoanthracene?

A16: Incorporating 9-cyanoanthracene into Langmuir-Blodgett (LB) films, often mixed with stearic acid, provides a controlled environment to study its photophysical properties. The organization of 9-cyanoanthracene molecules within these films can lead to the formation of aggregates, influencing its fluorescence behavior and promoting excimer formation. []

Q17: How can the reversible photodimerization of 9-cyanoanthracene be utilized in material applications?

A17: The reversible photodimerization of 9-cyanoanthracene holds potential for applications in materials science, particularly in the development of photochromic materials, where the molecule's absorption and emission properties can be switched by light irradiation. []

Q18: How can 9-cyanoanthracene be used to study energy dissipation in supercritical fluids?

A18: 9-Cyanoanthracene serves as a valuable probe to investigate energy dissipation mechanisms in supercritical fluids. By monitoring its fluorescence quantum yields and excited-state lifetimes in different supercritical environments, researchers can gain insights into the coupling and energy transfer processes between solute molecules and the surrounding fluid. []

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